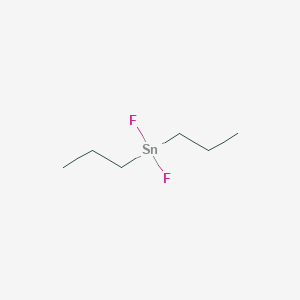
Stannane, difluorodipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, difluorodipropyl- is an organotin compound with the chemical formula C6H14F2Sn It is a derivative of stannane (SnH4), where two hydrogen atoms are replaced by fluorine atoms and two by propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Stannane, difluorodipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other organotin oxides.
Reduction: Simpler organotin hydrides.
Substitution: Organotin halides with different halogen atoms.
Scientific Research Applications
Stannane, difluorodipropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Stannane (SnH4): The parent compound, a simple tin hydride.
Stanene: A two-dimensional material composed of tin atoms arranged in a single layer, similar to graphene.
Organotin Halides: Compounds like tributyltin chloride (C12H27ClSn) and triphenyltin chloride (C18H15ClSn).
Uniqueness
Stannane, difluorodipropyl- is unique due to the presence of both fluorine and propyl groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the propyl groups enhance its solubility in organic solvents. This combination of properties makes it particularly useful in specialized chemical reactions and industrial applications.
Properties
CAS No. |
7304-31-6 |
|---|---|
Molecular Formula |
C6H14F2Sn |
Molecular Weight |
242.88 g/mol |
IUPAC Name |
difluoro(dipropyl)stannane |
InChI |
InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XQUCKFKAPUGLSA-UHFFFAOYSA-L |
Canonical SMILES |
CCC[Sn](CCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















